5-bromo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide
CAS No.:
Cat. No.: VC16335204
Molecular Formula: C15H14BrN3O2
Molecular Weight: 348.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14BrN3O2 |
|---|---|
| Molecular Weight | 348.19 g/mol |
| IUPAC Name | 5-bromo-N-(2-propan-2-yl-3H-benzimidazol-5-yl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C15H14BrN3O2/c1-8(2)14-18-10-4-3-9(7-11(10)19-14)17-15(20)12-5-6-13(16)21-12/h3-8H,1-2H3,(H,17,20)(H,18,19) |
| Standard InChI Key | PWUFYZKKEQVLEM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Introduction
Overview of Benzimidazole Derivatives
Benzimidazoles are a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and antiprotozoal properties. They are often used as scaffolds in drug design due to their ability to interact with various biological targets.
Synthesis of Benzimidazole Derivatives
The synthesis of benzimidazole derivatives typically involves condensation reactions between o-phenylenediamines and carboxylic acids or their derivatives. For compounds like 5-bromo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide, additional steps might involve the introduction of the furan ring and the bromo substituent.
Biological Activities of Similar Compounds
Similar benzimidazole derivatives have shown promising biological activities:
-
Anticancer Activity: Some benzimidazoles exhibit antimitotic activity, which can be useful in cancer treatment. For example, compounds like 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione have demonstrated significant anticancer activity against various human tumor cells .
-
Antimicrobial Activity: Derivatives such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have been studied for their antimicrobial and antiproliferative properties .
-
Antiprotozoal Activity: Compounds like 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides have been evaluated as antiprotozoal agents, showing potential as analogues of known drugs .
Data Table: Biological Activities of Similar Benzimidazole Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume